2-Chloro-4-fluorobenzonitrile

Catalog No.
S705164
CAS No.
60702-69-4
M.F
C7H3ClFN
M. Wt
155.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluorobenzonitrile

CAS Number

60702-69-4

Product Name

2-Chloro-4-fluorobenzonitrile

IUPAC Name

2-chloro-4-fluorobenzonitrile

Molecular Formula

C7H3ClFN

Molecular Weight

155.55 g/mol

InChI

InChI=1S/C7H3ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H

InChI Key

PGKPNNMOFHNZJX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)C#N

Synonyms

2-Chloro-4-fluorobenzonitrile

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C#N

Synthesis:

2-Chloro-4-fluorobenzonitrile is an aromatic organic compound, and its synthesis has been explored in various research studies. One common method involves the fluorination of 2-chloro-4-nitrobenzonitrile using potassium fluoride on alumina. PubChem, National Institutes of Health:

Potential Applications:

Research suggests that 2-Chloro-4-fluorobenzonitrile may possess various potential applications in scientific research, although its specific uses are still under investigation. Here are some reported areas of exploration:

  • Pharmaceutical Research: Due to the presence of the nitrile group, 2-Chloro-4-fluorobenzonitrile could serve as a potential building block for the synthesis of novel bioactive molecules. However, further research is needed to evaluate its efficacy and safety in this context.
  • Material Science: The unique properties of 2-Chloro-4-fluorobenzonitrile, such as its electronic structure and potential for halogen bonding, make it a candidate for exploration in the development of new functional materials.
  • Organic Chemistry Research: The compound's reactivity may be of interest to researchers studying various organic reactions and transformations. Its behavior under different reaction conditions and its potential use as a reactant or catalyst are ongoing areas of investigation.

The origin of 2-chloro-4-fluorobenzonitrile is likely through synthetic processes in a laboratory setting. Specific details about its discovery or initial synthesis are not readily available in scientific literature []. However, its structure and properties make it a potentially valuable intermediate or building block for the synthesis of more complex molecules.


Molecular Structure Analysis

The key feature of 2-chloro-4-fluorobenzonitrile is its aromatic ring structure. This six-membered carbon ring with alternating single and double bonds exhibits stability and unique chemical properties. The presence of chlorine (Cl) at the second position (para position relative to the nitrile group) and fluorine (F) at the fourth position introduces electronegative substituents, potentially affecting the reactivity of the molecule [].


Chemical Reactions Analysis

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the Cl and F groups might deactivate the aromatic ring for nucleophilic aromatic substitution reactions compared to unsubstituted benzonitrile.
  • Substitution Reactions: The Cl and F atoms might be susceptible to substitution by other nucleophiles under specific reaction conditions.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (13.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (84.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

60702-69-4

Wikipedia

2-Chloro-4-fluorobenzonitrile

Dates

Modify: 2023-08-15

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